4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Cyclopentane Ring: The initial step involves the formation of the cyclopentane ring structure through a series of cyclization reactions.
Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents such as ammonia or amines.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, typically using carbon dioxide or carboxylic acid derivatives.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to form the tert-butyl ester.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate
- tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate hydrochloride
- 5-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester hydrochloride
Uniqueness
4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester is unique due to its specific structural features and functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl ester group provides stability and lipophilicity, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl 4-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-8-4-5-10(13)9(8)7-14/h8-10H,4-7,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUXGMBHACBHJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C2C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655141 | |
Record name | tert-Butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187930-92-2 | |
Record name | 1,1-Dimethylethyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187930-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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